![molecular formula C18H19NO3S B13526276 benzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate](/img/structure/B13526276.png)
benzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate: is a chemical compound with the molecular formula C18H19NO3S. It is known for its unique structure, which includes a benzyl group, an acetylsulfanyl group, and a phenylethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate typically involves the reaction of benzyl chloroformate with N-[2-(acetylsulfanyl)-2-phenylethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate may involve large-scale batch reactors. The reactants are mixed in a solvent such as dichloromethane, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions:
Oxidation: Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The compound can be reduced at the carbamate group to form the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various benzyl derivatives.
科学的研究の応用
Chemistry: Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor or activator of specific enzymes, providing insights into their mechanisms of action.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate is used in the production of specialty chemicals and materials. It is also used in the formulation of certain coatings and adhesives.
作用機序
The mechanism of action of benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in their structure and function. The benzyl group can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can modulate various biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
- Benzyl N-[2-(methylsulfanyl)-2-phenylethyl]carbamate
- Benzyl N-[2-(ethylsulfanyl)-2-phenylethyl]carbamate
- Benzyl N-[2-(propylsulfanyl)-2-phenylethyl]carbamate
Comparison: Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical properties compared to its analogs. The acetyl group increases the compound’s reactivity and allows for specific interactions with biological targets. In contrast, the methyl, ethyl, and propyl analogs have different reactivity profiles and may not interact with the same molecular targets.
特性
分子式 |
C18H19NO3S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
S-[1-phenyl-2-(phenylmethoxycarbonylamino)ethyl] ethanethioate |
InChI |
InChI=1S/C18H19NO3S/c1-14(20)23-17(16-10-6-3-7-11-16)12-19-18(21)22-13-15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3,(H,19,21) |
InChIキー |
OODWPFAMSOHECP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SC(CNC(=O)OCC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Aminospiro[3.5]nonan-1-one](/img/structure/B13526193.png)

![Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine](/img/structure/B13526204.png)
![methylN-[2-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B13526208.png)
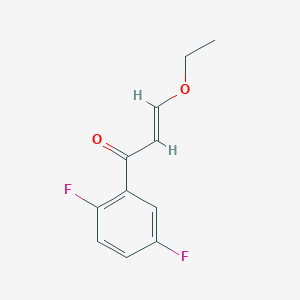

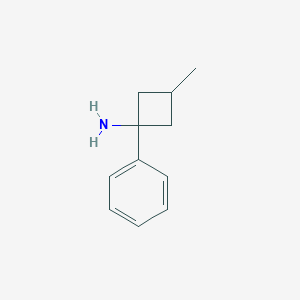
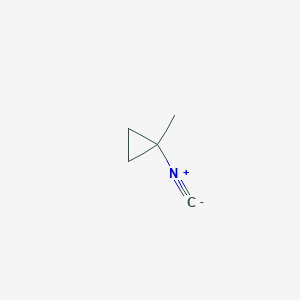
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid](/img/structure/B13526236.png)
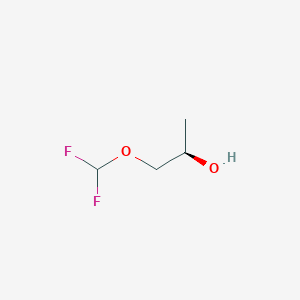
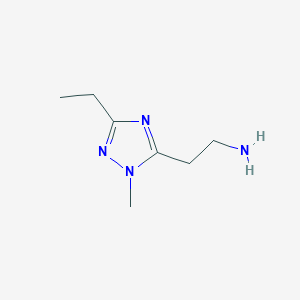

![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B13526275.png)

